Odm-203

Description

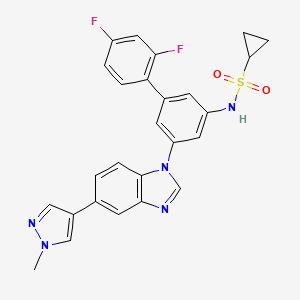

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430723-35-5 | |

| Record name | ODM-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ODM-203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ODM-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of ODM-203 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-203 is a novel, orally active small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] This dual-targeting mechanism uniquely positions this compound to combat tumor growth through direct inhibition of cancer cell proliferation and survival driven by aberrant FGFR signaling, as well as by disrupting tumor angiogenesis mediated by both FGFR and VEGFR pathways.[4][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models, including those with specific FGFR genomic alterations.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Inhibition of FGFR and VEGFR

This compound functions as a selective, ATP-competitive inhibitor of the receptor tyrosine kinase families of FGFR (FGFR1, FGFR2, FGFR3, and FGFR4) and VEGFR (VEGFR1, VEGFR2, and VEGFR3).[1][3] Genetic alterations in FGFRs, such as gene amplification, mutations, and chromosomal translocations, are known oncogenic drivers in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][3] These alterations lead to constitutive activation of the FGFR signaling cascade, promoting cell proliferation, survival, and migration.

Simultaneously, the VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] By inhibiting both pathways, this compound exerts a multi-pronged attack on the tumor. Activation of FGFR signaling has also been identified as a potential mechanism of resistance to VEGFR-targeted therapies, making a dual inhibitor like this compound a promising strategy to overcome this challenge.[4][5]

Quantitative Analysis of Kinase and Cellular Inhibition

The potency of this compound has been rigorously evaluated in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values of this compound Against FGFR and VEGFR Kinases

| Kinase Target | IC50 (nM) |

| FGFR1 | 11[6] |

| FGFR2 | 16[6] |

| FGFR3 | 6[6][7] |

| FGFR4 | 35[6] |

| VEGFR1 | 26[6] |

| VEGFR2 | 9[6] |

| VEGFR3 | 5[6][7] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular IC50 Values of this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nM) |

| H1581 | Large-cell lung cancer | FGFR1 amplification[1] | 104[3][7] |

| SNU16 | Gastric cancer | FGFR2 amplification[1] | 132[7] |

| RT4 | Bladder cancer | FGFR3-TACC3 fusion[1] | 192[3][7] |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 3: Cellular IC50 Values for Angiogenesis and Signaling Pathway Inhibition

| Assay | Cell Type | Measurement | IC50 (nM) |

| VEGF-induced Tube Formation | HUVEC | Inhibition of endothelial tube formation[1] | 33[2][3][6] |

| FRS2 Phosphorylation (Tyr196) | H1581 (FGFR1) | Inhibition of downstream signaling[3] | 93[3] |

| FRS2 Phosphorylation (Tyr196) | SNU16 (FGFR2) | Inhibition of downstream signaling[3] | 59[3] |

| FRS2 Phosphorylation (Tyr196) | RT4 (FGFR3) | Inhibition of downstream signaling[3] | 89[3] |

HUVEC: Human Umbilical Vein Endothelial Cells. FRS2: Fibroblast Growth Factor Receptor Substrate 2.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) or Vascular Endothelial Growth Factors (VEGFs) to their receptors (VEGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domains. This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling. A key substrate of activated FGFR is FRS2, whose phosphorylation is a critical early event in the signaling cascade.[3]

Caption: this compound inhibits both FGFR and VEGFR signaling pathways.

Experimental Workflow: In Vitro Kinase Assay

To determine the direct inhibitory effect of this compound on kinase activity, in vitro kinase assays are performed. This typically involves recombinant kinase enzymes, a substrate, and ATP. The transfer of a phosphate group from ATP to the substrate is measured in the presence of varying concentrations of the inhibitor.

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Experimental Workflow: Cell Proliferation Assay

The anti-proliferative effect of this compound on cancer cells is assessed using cell viability assays. FGFR-dependent cancer cell lines are cultured and then treated with a range of this compound concentrations. After a defined incubation period, cell viability is measured to determine the IC50 value.

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Experimental Protocols

In Vitro Kinase Assays

Recombinant human FGFR and VEGFR kinases are used. Assays are typically performed in 384-well plates. The reaction mixture contains the kinase, a poly(Glu, Tyr) substrate, ATP, and varying concentrations of this compound. After incubation at room temperature, the amount of ATP remaining is quantified using a luminescent kinase assay kit. The luminescence signal is inversely proportional to the kinase activity. Data are normalized to a positive control (no inhibitor) and a negative control (no kinase) to calculate the percent inhibition and subsequently the IC50 values.

Cell Viability Assays

FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in 96-well plates and allowed to adhere overnight.[6] The cells are then treated with a serial dilution of this compound for 96 hours.[6] Cell viability is assessed using a metabolic-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader, and the data are used to generate dose-response curves and calculate IC50 values.

Cell-Based Angiogenesis Assay (Tube Formation)

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate in the presence of VEGF and varying concentrations of this compound. After an incubation period (typically 10 days), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length or the number of branch points.[7] The IC50 value for the inhibition of tube formation is then determined.

Phospho-FRS2 Tyrosine 196 Assay

FGFR-dependent cells are treated with different concentrations of this compound for a specified time (e.g., 1 hour).[7] Following treatment, cells are lysed, and the levels of phosphorylated FRS2 at tyrosine 196 are measured using an immunoassay, such as an ELISA or Western blotting, with an antibody specific for the phosphorylated form of the protein. Total FRS2 levels are also measured for normalization. This assay directly assesses the ability of this compound to inhibit the proximal signaling downstream of FGFR activation.[3]

In Vivo Anti-Tumor Activity and Immune Modulation

In vivo studies using xenograft models with FGFR-dependent tumors have demonstrated significant, dose-dependent tumor growth inhibition upon oral administration of this compound.[3] For example, in an RT4 bladder cancer xenograft model, this compound treatment led to a substantial reduction in tumor volume.[3] Similarly, in an SNU16 gastric cancer model, tumor growth inhibition was accompanied by a decrease in the phosphorylation of FGFR and FRS2 in the tumor tissue, confirming the on-target mechanism of action in a living system.[3]

Furthermore, in a syngeneic kidney cancer model, this compound not only inhibited tumor growth and metastasis but also modulated the tumor immune microenvironment.[2][3] This included a marked decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and NK cells, along with an increase in the activation of CD8+ T cells.[2] This suggests that by targeting FGFR and VEGFR, this compound may help to overcome tumor-induced immunosuppression, a finding with significant implications for potential combination therapies with immune checkpoint inhibitors.

Clinical Development and Future Directions

A first-in-human, phase I/IIa clinical trial (NCT02264418) has evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[8][9] The study established a recommended dose and demonstrated an acceptable safety profile, with the most common adverse events being related to the known on-target effects of FGFR and VEGFR inhibition.[8][9] Preliminary signs of therapeutic activity were observed in patients with various solid tumors, including those with FGFR aberrations.[8][9]

The dual inhibition of FGFR and VEGFR by this compound presents a compelling therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to treatment, exploring combination therapies, particularly with immunotherapy, and further elucidating the impact of this compound on the tumor microenvironment. The comprehensive preclinical data and promising early clinical results underscore the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. ascopubs.org [ascopubs.org]

ODM-203: A Technical Guide to its FGFR and VEGFR Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a novel, orally administered small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Alterations in these signaling pathways are critical drivers in the pathogenesis of various cancers, promoting tumor growth, proliferation, and angiogenesis. This compound's dual inhibitory action presents a promising therapeutic strategy for cancers dependent on these pathways. This technical guide provides an in-depth overview of the inhibition profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating its potency in the low nanomolar range.

Biochemical Assay Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant FGFR and VEGFR kinases. These in vitro assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinases.

| Kinase Target | This compound IC50 (nM) |

| FGFR1 | 11 |

| FGFR2 | 16 |

| FGFR3 | 6 |

| FGFR4 | 35 |

| VEGFR1 | 26 |

| VEGFR2 | 9 |

| VEGFR3 | 5 |

Data sourced from biochemical radiometric assays.

Cellular Assay Data

Cellular assays provide insight into the compound's activity in a more complex biological environment. The following tables detail the IC50 values of this compound in inhibiting FGFR-dependent cancer cell proliferation and VEGFR-mediated angiogenesis.

Table 2: Inhibition of FGFR-Dependent Cell Proliferation

| Cell Line | FGFR Aberration | This compound IC50 (nM) |

| H1581 | FGFR1 Amplification | 104 |

| SNU16 | FGFR2 Amplification | ~50-150 |

| RT4 | FGFR3 Fusion | 192 |

These assays measure the concentration of this compound required to reduce the proliferation of cancer cell lines that are dependent on FGFR signaling.

Table 3: Inhibition of VEGFR-Mediated Angiogenesis

| Assay | Cell Type | This compound IC50 (nM) |

| VEGF-Induced Tube Formation | HUVEC | 33 |

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., FGFR1, VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP radiolabeled with γ-³²P or γ-³³P.

-

Compound Incubation: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper, which binds the peptide substrate.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

-

IC50 Determination: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

FGFR-Dependent Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells that rely on FGFR signaling.

-

Cell Seeding: FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound. Control wells receive the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

IC50 Calculation: The cell viability data is normalized to the control wells, and the IC50 value is calculated by plotting the percentage of growth inhibition against the concentration of this compound.

VEGFR-Induced Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis in vitro.

-

Matrix Coating: The wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of a pro-angiogenic factor, typically VEGF.

-

Compound Treatment: this compound is added to the wells at various concentrations.

-

Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow the endothelial cells to form capillary-like tubular structures.

-

Visualization and Quantification: The formation of tubes is visualized using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

-

IC50 Determination: The percentage of inhibition of tube formation is calculated for each concentration of this compound relative to the VEGF-stimulated control. The IC50 value is then determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

ODM-203: A Comprehensive Technical Guide on a Novel Dual FGFR/VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is an orally available, selective inhibitor targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[1] This dual inhibitory action holds significant therapeutic potential in oncology by concurrently targeting tumor angiogenesis and cell proliferation.[1] Genomic alterations in FGFRs and the upregulation of VEGFRs are common in various cancers, contributing to disease progression and poor survival outcomes.[2][3] Furthermore, FGFR signaling can act as a compensatory angiogenic pathway when VEGFR is inhibited, highlighting the rationale for a dual inhibitor like this compound.[2][3] Preclinical and early clinical data suggest that this compound is a potent and equipotent inhibitor of both receptor families, demonstrating promising anti-tumor activity.[2][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the signaling pathways mediated by VEGFRs and FGFRs.[1] These receptor tyrosine kinases play crucial roles in tumor progression. VEGFRs are primary drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. FGFRs, in addition to contributing to angiogenesis, are involved in cell proliferation, differentiation, and survival.[3] By blocking both pathways, this compound can effectively stifle a tumor's blood supply and directly inhibit the growth of cancer cells.[1] In vitro studies have confirmed that this compound suppresses cell proliferation and the phosphorylation of FGFR, FGFR substrate 2 (FRS2), and extracellular signal-regulated kinase (ERK) in cell lines with heightened FGFR activity.[6]

Below is a diagram illustrating the dual inhibitory action of this compound on the FGFR and VEGFR signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

| Target | This compound IC50 (nM) |

| FGFR1 | 11[7][8] |

| FGFR2 | 16[7][8] |

| FGFR3 | 6[7][8] |

| FGFR4 | 35[7][8] |

| VEGFR1 | 26[7][8] |

| VEGFR2 | 9[7][8] |

| VEGFR3 | 5[7][8] |

Biochemical assays demonstrate that this compound is a potent inhibitor of both FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[2]

Table 2: In Vitro Cellular Activity (IC50, nM)

| Assay | Cell Line | Receptor Dependency | This compound IC50 (nM) |

| Cell Proliferation | H1581 | FGFR1 | 104[3] |

| Cell Proliferation | SNU16 | FGFR2 | 50-150[2] |

| Cell Proliferation | RT4 | FGFR3 | 192[3] |

| Tube Formation | HUVEC | VEGFR | 33[2][7] |

In cellular assays, this compound effectively inhibits the proliferation of FGFR-dependent cancer cell lines and VEGFR-induced tube formation with similar potency.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases.

Method:

-

Recombinant human kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were used.

-

Kinase activity was measured using a radiometric assay that quantifies the incorporation of the gamma-phosphate of ATP into a substrate peptide.

-

This compound was serially diluted to create a range of concentrations.

-

The compound dilutions were incubated with the kinase, substrate, and ATP.

-

The reaction was allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate was quantified.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Method:

-

FGFR-dependent cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well plates and allowed to attach overnight.[7]

-

This compound was added in a series of eight different concentrations, with a maximum concentration of 3 µmol/L.[7]

-

The cells were incubated with the compound for 96 hours.[7]

-

Cell viability was measured using a standard metabolism-based assay (e.g., MTT or CellTiter-Glo).

-

IC50 values, representing the concentration of this compound that inhibits cell growth by 50%, were determined from the dose-response curves.

Cell-Based Angiogenesis Assay (Tube Formation)

Objective: To evaluate the inhibitory effect of this compound on VEGF-induced endothelial tube formation.

Method:

-

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.

-

The cells were treated with various concentrations of this compound in the presence of VEGF.

-

After an incubation period, the formation of capillary-like structures (tubes) was observed and photographed under a microscope.

-

The extent of tube formation was quantified by measuring parameters such as total tube length or the number of branch points.

-

The IC50 value was calculated as the concentration of this compound that inhibited tube formation by 50%.

Subcutaneous Xenograft Models

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Method:

-

FGFR-dependent human tumor cells (e.g., RT4 or SNU16) were subcutaneously implanted into immunodeficient mice.

-

When tumors reached an average volume of approximately 100-125 mm³, the mice were randomized into treatment and control groups.[4]

-

This compound was administered orally at specified doses (e.g., 20, 30, or 40 mg/kg) for a defined period (e.g., 12 or 21 days).[4][9]

-

Tumor growth was monitored by caliper measurements twice a week.[4]

-

At the end of the study, tumors were excised, and plasma and tumor samples were collected for further analysis, such as immunoblotting to assess target engagement.[4]

The following diagram outlines the general workflow for a subcutaneous xenograft study.

Clinical Development

A first-in-human, open-label, multicenter Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[6] The study involved a dose-escalation phase followed by an expansion phase.[6]

The optimal tablet dose was determined to be 400 mg per day with food.[10] The most common treatment-related adverse events were bilirubin increase-related events and diarrhea, which were mostly grade 1 or 2.[10] Preliminary signs of therapeutic activity were observed, with an overall response rate of 9.2%.[10] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant FGFR tumors.[10] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[11]

The logical relationship between the different phases of this compound development is depicted in the diagram below.

Conclusion

This compound is a novel and selective dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action. Preclinical data robustly support its potent and equipotent activity against both receptor families. Early clinical findings have demonstrated a manageable safety profile and encouraging signs of anti-tumor efficacy in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in targeted cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

ODM-203: A Technical Whitepaper on its Dual Antiangiogenic and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-203 is a novel, orally available small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual-targeting mechanism confers both direct antineoplastic effects on tumor cells dependent on FGFR signaling and potent antiangiogenic activity through the inhibition of VEGFR-mediated pathways.[3][4] Preclinical studies have demonstrated significant tumor growth inhibition in various cancer models, including those with FGFR genomic alterations and those highly dependent on angiogenesis.[2][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with the antiangiogenic and antineoplastic activity of this compound.

Introduction

The development of targeted therapies has revolutionized cancer treatment. Two critical pathways implicated in tumor growth, progression, and metastasis are the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[2][3] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or translocations, can directly promote tumor cell proliferation and survival.[2] Simultaneously, the upregulation of VEGFR signaling is a key driver of tumor angiogenesis, the formation of new blood vessels essential for supplying nutrients and oxygen to growing tumors.[3]

The recognition that tumors can develop resistance to antiangiogenic therapies targeting only the VEGFR pathway, in part through the upregulation of alternative pro-angiogenic factors like FGF, has highlighted the therapeutic potential of dual FGFR/VEGFR inhibition.[2][6] this compound was developed as a selective, equipotent inhibitor of both FGFR and VEGFR families to address this challenge, offering a multi-pronged attack on tumor growth and its supporting vasculature.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFRs and VEGFRs. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathway Inhibition

The diagram below illustrates the dual inhibitory action of this compound on the FGFR and VEGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo activity of this compound.

In Vitro Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| FGFR1 | 11[7] |

| FGFR2 | 16[7] |

| FGFR3 | 6[7] |

| FGFR4 | 35[7] |

| VEGFR1 | 26[7] |

| VEGFR2 | 9[7] |

| VEGFR3 | 5[7] |

Table 1: this compound Inhibition of Recombinant Kinases. Data presented as the half-maximal inhibitory concentration (IC50).

In Vitro Cellular Activity

| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |

| H1581 | Lung Cancer | FGFR1 Amplification | 104[8] |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 132[8] |

| RT4 | Bladder Cancer | FGFR3 Fusion | 192[8] |

| HUVEC | N/A (Endothelial Cells) | N/A | 33 (Tube Formation)[2][3][4][7] |

Table 2: Antiproliferative and Antiangiogenic Activity of this compound in Cellular Assays.

In Vivo Antitumor Efficacy

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| RT4 | Bladder Cancer | 20 mg/kg, p.o., daily | 37% | [8] |

| RT4 | Bladder Cancer | 40 mg/kg, p.o., daily | 92%[8][9] | [8][9] |

| Renca (Orthotopic) | Kidney Cancer | 7, 20, 40 mg/kg, p.o., daily | Dose-dependent reduction in tumor weight (75% at highest dose) and lung metastases.[3][5][9] | [3][5][9] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant FGFR and VEGFR kinases.

-

Methodology:

-

Recombinant human kinases were used.

-

Kinase activity was measured using a radiometric assay with [γ-33P]ATP or a homogenous time-resolved fluorescence (HTRF) assay.

-

This compound was serially diluted and incubated with the kinase, substrate, and ATP.

-

The amount of phosphorylated substrate was quantified to determine the level of kinase inhibition.

-

IC50 values were calculated using a four-parameter logistic model.

-

Cell Viability Assays

-

Objective: To assess the antiproliferative effect of this compound on cancer cell lines with known FGFR alterations.

-

Methodology:

-

Cancer cell lines (H1581, SNU16, RT4) were seeded in 96-well plates.[7]

-

After overnight attachment, cells were treated with a dose-response range of this compound (up to 3 µmol/L) for 96 hours.[7][8]

-

Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

-

IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

-

Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the in vitro antiangiogenic activity of this compound.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.

-

Cells were treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus (e.g., VEGF).

-

After an incubation period (typically 6-18 hours), the formation of capillary-like structures (tubes) was visualized by microscopy.

-

The extent of tube formation was quantified by measuring the total tube length or the number of branch points.

-

The IC50 for inhibition of tube formation was calculated.[2][3][4][7]

-

In Vivo Xenograft Studies

-

Objective: To determine the antitumor efficacy of this compound in mouse models of cancer.

-

Methodology:

-

Subcutaneous Xenograft Models:

-

Cancer cells (e.g., RT4, SNU16) were implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[8][10]

-

When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally, once daily, at specified doses (e.g., 20 and 40 mg/kg).[8][10]

-

Tumor volumes were measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors were excised and weighed.

-

-

Orthotopic Syngeneic Model:

-

Renca (murine renal adenocarcinoma) cells were implanted under the kidney capsule of immunocompetent mice to create a highly angiogenic tumor microenvironment.[3]

-

Treatment with this compound or vehicle was initiated after tumor establishment.

-

Primary tumor growth and the formation of lung metastases were assessed at the study endpoint.[3]

-

-

Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation workflow for a dual antiangiogenic and antineoplastic agent like this compound.

Clinical Development and Future Directions

The promising preclinical profile of this compound led to its evaluation in a first-in-human Phase I/IIa clinical trial (NCT02264418) in patients with advanced solid tumors.[6][11] The study aimed to determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity.[11] The results indicated that this compound was generally well-tolerated and showed preliminary signs of therapeutic activity.[11]

Future research will likely focus on:

-

Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy (e.g., those with specific FGFR alterations).

-

Investigating this compound in combination with other anticancer agents, such as immunotherapy, where its antiangiogenic properties may help to normalize the tumor microenvironment and enhance immune cell infiltration.[2][4]

-

Further elucidating the mechanisms of resistance to this compound to develop strategies to overcome them.

Conclusion

This compound is a potent dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action and robust preclinical data supporting its antineoplastic and antiangiogenic activities. Its ability to simultaneously target both tumor cell proliferation and the tumor vasculature represents a promising therapeutic strategy for a range of solid tumors. The ongoing clinical development of this compound will further define its role in the oncology treatment landscape.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

ODM-203: A Technical Guide to Target Receptor Binding and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-203 is a potent, orally available small molecule inhibitor that demonstrates selective and equipotent activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual inhibitory action positions this compound as a compelling candidate for anti-cancer therapy, particularly in tumors characterized by aberrant FGFR signaling and a high dependence on angiogenesis. This technical guide provides an in-depth overview of the target receptor binding affinity of this compound, detailed methodologies for the key experiments cited in its preclinical evaluation, and a visual representation of the associated signaling pathways.

Target Receptor Binding Affinity

This compound exhibits low nanomolar inhibitory potency against multiple members of the FGFR and VEGFR families in biochemical assays. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), demonstrates the compound's high affinity for its target kinases.

Biochemical Assay Data

The following table summarizes the IC50 values of this compound against a panel of recombinant human FGFR and VEGFR kinases. These values were determined using standard radiometric kinase assays.[3][4]

| Target Receptor | IC50 (nM) |

| FGFR1 | 11 |

| FGFR2 | 16 |

| FGFR3 | 6 |

| FGFR4 | 35 |

| VEGFR1 | 26 |

| VEGFR2 | 9 |

| VEGFR3 | 5 |

Data compiled from multiple sources.[3][4]

Cellular Assay Data

In cellular contexts, this compound effectively inhibits downstream signaling and functional consequences of FGFR and VEGFR activation.

| Assay Type | Cell Line/System | IC50 (nM) |

| Cell Proliferation | H1581 (FGFR1 amplified) | 104 |

| Cell Proliferation | SNU16 (FGFR2 amplified) | 132 |

| Cell Proliferation | RT4 (FGFR3 fusion) | 192 |

| Endothelial Tube Formation | HUVECs (VEGF-induced) | 33 |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The following sections detail the representative methodologies employed to ascertain the binding affinity and cellular efficacy of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Principle: The kinase reaction is performed in the presence of the test compound, a kinase-specific substrate, and ATP spiked with a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The reaction mixture is then transferred to a filter membrane that binds the substrate. Unincorporated ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

Representative Protocol:

-

Reaction Mixture Preparation: A master mix is prepared containing the reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), the specific peptide or protein substrate for the target kinase (e.g., poly(E,Y) for FGFRs), and the recombinant kinase enzyme.

-

Compound Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells of a microplate. Control wells receive DMSO only.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP solution (a mixture of unlabeled ATP and [γ-³³P]ATP) to each well.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture: The reaction is stopped by adding a solution like phosphoric acid. An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter mat (e.g., P81). The filter mat specifically binds the phosphorylated substrate.

-

Washing: The filter mat is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unreacted [γ-³³P]ATP.

-

Detection: The filter mat is dried, and a scintillant is added. The radioactivity is then quantified using a microplate scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control (DMSO) wells. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Workflow for Radiometric Kinase Assay:

Cell Proliferation Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Representative Protocol:

-

Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., H1581, SNU16, RT4) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with DMSO.

-

Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the compound to affect cell proliferation.[6]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5-4 hours at 37°C.[6]

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the control wells. The IC50 value is determined using a dose-response curve.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells (e.g., HUVECs) will differentiate and form a network of interconnected tubes in response to pro-angiogenic stimuli like VEGF. Inhibitors of angiogenesis will disrupt this process.

Representative Protocol:

-

Plate Coating: A 96-well plate is coated with BME and allowed to solidify at 37°C.[8]

-

Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium containing VEGF and the desired concentrations of this compound.

-

Cell Seeding: The HUVEC suspension is added to the BME-coated wells.

-

Incubation: The plate is incubated for 4-18 hours to allow for tube formation.[9]

-

Visualization and Quantification: The formation of tube-like structures is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

-

Data Analysis: The inhibition of tube formation by this compound is expressed as a percentage of the control (VEGF-stimulated cells without inhibitor). The IC50 value is then calculated.

Signaling Pathways

This compound exerts its anti-tumor effects by simultaneously blocking the signaling cascades downstream of FGFR and VEGFR.

FGFR Signaling Pathway

Binding of Fibroblast Growth Factors (FGFs) to FGFRs leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways drive cell proliferation, survival, and differentiation.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFRs (predominantly VEGFR2 on endothelial cells) triggers receptor dimerization and autophosphorylation. This initiates signaling through pathways including PLCγ-PKC-MAPK and PI3K-AKT, which promote endothelial cell proliferation, migration, survival, and vascular permeability, all critical components of angiogenesis.

Inhibition of FGFR and VEGFR Signaling by this compound:

Conclusion

This compound is a selective, equipotent dual inhibitor of FGFR and VEGFR tyrosine kinases. Its low nanomolar binding affinity translates to effective inhibition of cancer cell proliferation and angiogenesis in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the mechanism and evaluation of this promising therapeutic agent. Further clinical investigation is ongoing to determine the full therapeutic potential of this compound in various solid tumors.[10][11]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Study of ODM-203

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of ODM-203, a selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), using a subcutaneous xenograft model.

Introduction

This compound is a potent small molecule inhibitor targeting both FGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[1][2][3][4] In preclinical studies, this compound has demonstrated significant anti-tumor activity in both FGFR-dependent and angiogenesis-driven cancer models.[1][2][5][6] This document outlines a detailed protocol for an in vivo xenograft study to assess the efficacy of this compound, using the SNU-16 human gastric carcinoma cell line, which harbors an FGFR2 amplification, as a representative model.

Signaling Pathway of this compound Inhibition

This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by FGF and VEGF. Upon binding of their respective ligands, FGFR and VEGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation leads to the stimulation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. By inhibiting the kinase activity of FGFR and VEGFR, this compound effectively abrogates these signals, leading to reduced tumor growth and angiogenesis.

Experimental Protocol: this compound In Vivo Xenograft Study

This protocol details the subcutaneous implantation of SNU-16 cells in immunodeficient mice and subsequent treatment with this compound.

Materials and Reagents

-

Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-amplified).

-

Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Reagents:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).

-

Matrigel® Basement Membrane Matrix.

-

Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin).

-

Trypsin-EDTA.

-

Phosphate-buffered saline (PBS), sterile.

-

Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).

-

Calipers for tumor measurement.

-

Experimental Workflow

Detailed Methodology

3.1. Cell Culture

-

Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

-

Ensure cells are free from mycoplasma contamination before in vivo use.

3.2. Cell Preparation for Implantation

-

Harvest SNU-16 cells at 80-90% confluency using Trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Centrifuge the cell suspension and resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.

-

Keep the cell suspension on ice until injection.

3.3. Tumor Implantation

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.

-

Monitor the animals for recovery from anesthesia.

3.4. Tumor Growth and Randomization

-

Monitor the mice for tumor formation.

-

Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .

-

Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg, this compound at 40 mg/kg).

3.5. Drug Preparation and Administration

-

Prepare this compound in the chosen vehicle on each day of dosing. For example, suspend the required amount of this compound powder in 0.5% carboxymethylcellulose.

-

Administer this compound or vehicle to the respective groups via oral gavage once daily for 21 consecutive days. The administration volume is typically 10 mL/kg of body weight.

3.6. In-Life Monitoring

-

Measure tumor volumes and body weights 2-3 times per week throughout the study.

-

Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or other adverse effects.

-

Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive distress, in accordance with institutional animal care and use guidelines.

3.7. Endpoint Analysis

-

At the end of the treatment period (Day 21), or when endpoint criteria are met, euthanize the mice.

-

Excise the tumors and record their final weights.

-

Divide each tumor into sections for different analyses:

-

Flash-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis (e.g., to assess p-FGFR levels).

-

Fix a portion in 10% neutral buffered formalin for 24 hours for paraffin embedding and immunohistochemistry (IHC).

-

3.8. Immunohistochemistry (IHC)

-

Embed the formalin-fixed tissues in paraffin and section them.

-

Perform IHC staining on tumor sections to evaluate:

-

Proliferation: Ki-67 staining.

-

Angiogenesis: CD31 staining to visualize microvessel density.

-

Target Engagement: Phospho-FGFR and Phospho-VEGFR2 staining.

-

Apoptosis: Cleaved Caspase-3 staining.

-

Data Presentation and Analysis

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Summary of In-Life Monitoring Data

| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | 10 | N/A | |||

| This compound (20 mg/kg) | 10 | ||||

| This compound (40 mg/kg) | 10 |

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100

Table 2: Summary of Endpoint Data

| Treatment Group | N | Mean Final Tumor Weight (g) ± SEM | Ki-67 Positive Cells (%) ± SEM | Microvessel Density (CD31+) ± SEM |

| Vehicle | 10 | |||

| This compound (20 mg/kg) | 10 | |||

| This compound (40 mg/kg) | 10 |

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and vehicle control groups.

Conclusion

This detailed protocol provides a robust framework for evaluating the in vivo efficacy of this compound. The use of an FGFR-dependent xenograft model like SNU-16 allows for a thorough assessment of the compound's anti-proliferative and anti-angiogenic activities. The quantitative data generated from this study will be crucial for understanding the therapeutic potential of this compound and guiding its further clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 3. Renca Xenograft Model | Xenograft Services [xenograft.net]

- 4. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. ichorlifesciences.com [ichorlifesciences.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Determining the IC50 of Odm-203 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Odm-203 in various cancer cell lines. This compound is a potent and selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers in tumor growth, proliferation, and angiogenesis.[1][2][3]

Mechanism of Action

This compound is an orally available small molecule inhibitor that targets the receptor tyrosine kinase activity of both FGFRs and VEGFRs.[2] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][4]

Signaling Pathway

The binding of fibroblast growth factors (FGFs) or vascular endothelial growth factors (VEGFs) to their respective receptors (FGFRs and VEGFRs) triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of FGFR and VEGFR phosphorylation effectively blocks these downstream signals.

Figure 1: Simplified signaling pathway of FGFR and VEGFR and the inhibitory action of this compound.

This compound IC50 Data

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the reported IC50 values.

Biochemical Assays

| Target Kinase | IC50 (nM) |

| FGFR1 | 11[5] |

| FGFR2 | 16[5] |

| FGFR3 | 6[5] |

| FGFR4 | 35[5] |

| VEGFR1 | 26[5] |

| VEGFR2 | 9[5] |

| VEGFR3 | 5[5] |

Cellular Assays

| Cell Line | Cancer Type | Key Genetic Alteration | Proliferation IC50 (nM) |

| H1581 | Large-cell Lung Cancer | FGFR1 Amplification | 104[1] |

| SNU16 | Gastric Cancer | FGFR2 Amplification | ~59-93 (FRS2 phosphorylation)[4], Proliferation IC50 not specified but within 50-150 nM range[1][3][5] |

| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 192[1] |

| HUVEC | N/A (Endothelial Cells) | N/A | 33 (VEGF-induced tube formation)[1][3][5] |

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in cancer cell lines using a common cell viability assay.

Experimental Workflow

Figure 2: General workflow for determining the IC50 of this compound in cancer cell lines.

Materials

-

Cancer cell lines (e.g., H1581, SNU16, RT4)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Protocol: Cell Viability Assay (MTT-based)

-

Cell Culture and Seeding:

-

Culture cancer cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plates overnight to allow for cell attachment.[5]

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plates for 72 to 96 hours.[5]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, SPSS).[6][7]

-

Conclusion

The provided protocols and data serve as a comprehensive resource for researchers investigating the anti-cancer properties of this compound. The dual inhibitory activity of this compound against both FGFR and VEGFR signaling pathways makes it a promising therapeutic agent. Accurate determination of its IC50 in relevant cancer cell lines is a critical step in its preclinical evaluation and for understanding its potential clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. IC50 determination and cell viability assay [bio-protocol.org]

- 7. 2.7. IC50 Calculation [bio-protocol.org]

Application Notes and Protocols: ODM-203 Oral Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Alterations in these signaling pathways are common in various cancers, contributing to tumor growth, angiogenesis, and disease progression.[1] this compound demonstrates equipotent inhibition of both FGFR and VEGFR families in the low nanomolar range, leading to significant antitumor activity in preclinical mouse models.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[1]

These application notes provide a comprehensive overview of the oral administration of this compound in mouse models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound is an orally available small molecule that selectively inhibits the receptor tyrosine kinase activity of all four FGFRs (FGFR1, FGFR2, FGFR3, FGFR4) and all three VEGFRs (VEGFR1, VEGFR2, VEGFR3). The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. A key signaling event is the phosphorylation of FGFR substrate 2 (FRS2), which acts as a docking protein to recruit other signaling molecules, ultimately activating pathways such as the Ras/MAPK pathway, promoting cell proliferation and survival. By inhibiting the kinase activity of FGFRs and VEGFRs, this compound effectively blocks these downstream signaling events. This dual inhibition not only directly suppresses tumor cell proliferation in FGFR-dependent tumors but also inhibits angiogenesis, a critical process for tumor growth and metastasis.[1]

Signaling Pathway Diagram

Caption: this compound inhibits FGFR and VEGFR signaling pathways.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 (nmol/L) | Description |

| Biochemical Assays | ||

| FGFR1 | 11 | Recombinant Kinase Assay |

| FGFR2 | 16 | Recombinant Kinase Assay |

| FGFR3 | 6 | Recombinant Kinase Assay |

| FGFR4 | 35 | Recombinant Kinase Assay |

| VEGFR1 | 26 | Recombinant Kinase Assay |

| VEGFR2 | 9 | Recombinant Kinase Assay |

| VEGFR3 | 5 | Recombinant Kinase Assay |

| Cellular Assays | ||

| H1581 (FGFR1 amp) | 104 | Cell Proliferation Assay |

| SNU16 (FGFR2 amp) | 104-192 | Cell Proliferation Assay |

| RT4 (FGFR3 mut) | 192 | Cell Proliferation Assay |

| HUVEC | 33 | VEGF-induced Tube Formation |

Data compiled from multiple sources.[2]

In Vivo Efficacy of Orally Administered this compound in Mouse Models

| Mouse Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Study Duration |

| Subcutaneous Xenograft | RT4 (Bladder) | 20 mg/kg/day | 37% | 21 days |

| 40 mg/kg/day | 92% | 21 days | ||

| Subcutaneous Xenograft | SNU16 (Gastric) | 30 mg/kg/day | 73% | 12 days |

| Orthotopic Syngeneic | Renca (Kidney) | 7 mg/kg/day | 39% | 21 days |

| 20 mg/kg/day | 58% | 21 days | ||

| 40 mg/kg/day | 75% | 21 days |

Data compiled from multiple sources.[4][5]

Experimental Protocols

General Guidelines for Animal Studies

All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a standard diet and water ad libitum.

Experimental Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in an FGFR-dependent subcutaneous tumor model.

Materials:

-

FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)

-

Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (Note: The specific vehicle used in the primary studies was not detailed. A common vehicle for oral gavage of similar compounds is 0.5% carboxymethyl cellulose (CMC) in water.)

-

Calipers for tumor measurement

-

Dosing needles (oral gavage)

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel (1:1 ratio), at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg, 40 mg/kg). Administer this compound or vehicle alone to the respective groups via oral gavage once daily.

-

Efficacy Evaluation: Continue daily treatment and tumor volume measurements for the duration of the study (e.g., 21 days). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Orthotopic Syngeneic Mouse Model

Objective: To assess the efficacy of this compound in a more physiologically relevant, angiogenesis-dependent, and immunocompetent mouse model.

Materials:

-

Mouse cancer cell line (e.g., Renca renal carcinoma)

-

Immunocompetent mice (e.g., BALB/c mice), 8 weeks old[1]

-

Surgical instruments

-

This compound and vehicle

-

Dosing needles (oral gavage)

Procedure:

-

Cell Preparation: Prepare Renca cells as described in Protocol 1.

-

Surgical Implantation: Anesthetize the mice. Perform a flank incision to expose the kidney. Inject the Renca cell suspension (e.g., 0.15 million cells in 40 µL of media/Matrigel mix) into the subcapsular area of the kidney.[1] Suture the incision.

-

Post-Surgical Recovery: Allow the animals to recover for a set period (e.g., 2 days) before starting treatment.

-

Treatment: Randomize the mice and begin daily oral administration of this compound (e.g., 7, 20, 40 mg/kg) or vehicle for the study duration (e.g., 21 days).

-

Data Analysis: Compare the average tumor weights between the treated and control groups to determine efficacy.

Protocol 3: Pharmacodynamic and Immune Modulation Analysis

Objective: To evaluate the in vivo target engagement of this compound and its effects on the tumor immune microenvironment.

Materials:

-

Tumor-bearing mice treated with this compound or vehicle (from Protocol 1 or 2)

-

Reagents for Western blotting (antibodies against p-FGFR, p-FRS2, total FGFR, total FRS2, and loading controls)

-

Reagents for flow cytometry (fluorescently-conjugated antibodies against immune cell markers, e.g., CD8, NK cells, PD-1, PD-L1)

-

Tissue homogenization and protein extraction buffers

-

Flow cytometer

Procedure:

-

Sample Collection: At a specified time after the final dose (e.g., 4-24 hours), euthanize the mice and collect tumors and blood samples.[5]

-

Western Blotting for Target Inhibition: a. Homogenize a portion of the tumor tissue and extract proteins. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against phosphorylated and total target proteins (e.g., p-FGFR, p-FRS2). d. Visualize the bands and quantify the levels of phosphorylated proteins relative to total proteins to assess target inhibition.

-

Flow Cytometry for Immune Profiling: a. Process tumor tissue into a single-cell suspension. b. Process blood samples, including red blood cell lysis. c. Stain the single-cell suspensions with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD8, CD49b for NK cells) and immune checkpoint proteins (e.g., PD-1, PD-L1). d. Acquire data on a flow cytometer. e. Analyze the data to quantify the percentage and activation status of different immune cell populations within the tumor and in circulation.

Conclusion

This compound is a promising dual FGFR and VEGFR inhibitor with significant antitumor activity in various mouse models when administered orally. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar targeted therapies in a preclinical setting. Careful selection of appropriate tumor models and rigorous execution of these experimental procedures are crucial for obtaining reliable and translatable results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Features of Cancers Exhibiting Exceptional Responses to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing p-FGFR Levels Upon ODM-203 Treatment via Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the phosphorylation of Fibroblast Growth Factor Receptors (FGFRs) in response to treatment with ODM-203, a selective inhibitor of both FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The primary method detailed is Western blotting for the detection of phosphorylated FGFR (p-FGFR).

Introduction

Fibroblast Growth Factor (FGF) signaling, mediated by its receptors (FGFRs), is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[2][3] this compound is a potent small molecule inhibitor that targets the kinase activity of both FGFRs and VEGFRs, making it a compound of interest in oncology research and drug development.[4][5][6] Accurate assessment of its efficacy requires robust methods to quantify the inhibition of FGFR phosphorylation. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like FGFR.

FGFR Signaling Pathway

The binding of FGF ligands to FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cellular functions.[1][7][8] this compound exerts its inhibitory effect by blocking this initial phosphorylation event.

Quantitative Data Summary

This compound has been shown to be a potent inhibitor of both FGFR and VEGFR kinases. The following tables summarize the in vitro and cellular inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 11 |

| FGFR2 | 16 |

| FGFR3 | 6 |

| FGFR4 | 35 |

| VEGFR1 | 26 |

| VEGFR2 | 9 |

| VEGFR3 | 5 |

Data sourced from Selleck Chemicals and MedChemExpress.[9][10]

Table 2: Cellular Activity of this compound

| Cell Line | FGFR Dependency | Assay Type | IC₅₀ (nM) |

| H1581 | FGFR1 | Proliferation | 50-150 |

| SNU16 | FGFR2 | Proliferation | 50-150 |

| RT4 | FGFR3 | Proliferation | 50-150 |

| HUVEC | VEGFR | Endothelial Tube Formation | 33 |

Data sourced from multiple publications.[4][5][6]

Experimental Workflow

The following diagram outlines the major steps for assessing p-FGFR levels by Western blot following treatment with this compound.

Detailed Western Blot Protocol for p-FGFR